molecular formula C18H14F2N2O3S B2932307 (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868375-83-1

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2932307
CAS No.: 868375-83-1
M. Wt: 376.38
InChI Key: IOQRAYHEGGLSNP-UZYVYHOESA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a benzo[d]thiazol-2(3H)-ylidene group, and a dihydrobenzo[b][1,4]dioxine group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. These could include reactions with nucleophiles and electrophiles, redox reactions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, the presence of a carboxamide group suggests that it might form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterisation

A study discussed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the potential for creating novel compounds with specific applications in mind. These compounds were characterized using various analytical techniques, indicating the robustness of synthetic strategies for similar complex molecules (Spoorthy et al., 2021).

Antimicrobial Evaluation

Another research effort focused on the antimicrobial activity of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives. This study indicates the potential for compounds with similar structural motifs to serve as leads in the development of new antimicrobial agents (Abd Alhameed et al., 2019).

Sensor Development

Research on the development of a "turn-on" sensor for recognizing In3+ and Zn2+ based on imidazo[2,1-b]thiazole demonstrates the application of similar compounds in environmental monitoring and analytical chemistry. This work showcases how structural elements common to the compound of interest can be utilized in sensor technology (Xu et al., 2020).

Catalysis and Synthetic Applications

Studies on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes reveal the potential of such structures in catalysis and as intermediates in synthetic organic chemistry. This research underlines the versatility and reactivity of compounds with related functional groups (Ruiz & Perandones, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Future research could involve investigating the synthesis of this compound, studying its chemical reactions, and exploring its potential applications in fields such as medicinal chemistry .

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-2-22-16-11(20)7-10(19)8-15(16)26-18(22)21-17(23)14-9-24-12-5-3-4-6-13(12)25-14/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRAYHEGGLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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